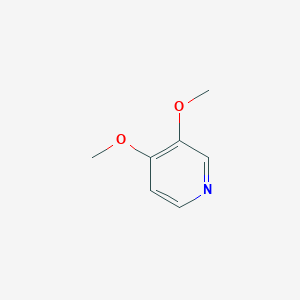

3,4-ジメトキシピリジン

概要

説明

3,4-Dimethoxypyridine: is an organic compound with the chemical formula C7H9NO2 . It is a colorless to pale yellow liquid with a distinctive fragrance. This compound is soluble in most organic solvents, such as ethanol, chloroform, and dimethyl sulfoxide . It is used in various chemical reactions and has applications in scientific research and industry.

科学的研究の応用

Chemistry: 3,4-Dimethoxypyridine is used as a reagent in organic synthesis and participates in various organic reactions .

Biology: It serves as an intermediate in the synthesis of biologically active compounds, including anticancer and antimicrobial agents .

Medicine: 3,4-Dimethoxypyridine is used in the preparation of pharmaceutical compounds, such as pantoprazole sodium, an antiulcerative drug .

Industry: It is used in the production of specialty chemicals and as a precursor for other chemical compounds .

作用機序

Target of Action

The primary target of 3,4-Dimethoxypyridine (DMP) is the autophagy process within cells . Autophagy is a catabolic process that mediates the degradation of cellular components and plays crucial roles in health and disease .

Mode of Action

DMP inhibits the process of autophagy .

Biochemical Pathways

The biochemical pathway primarily affected by DMP is the autophagy pathway . This pathway is responsible for the degradation of cellular components within specialized subcellular compartments known as autophagosomes . The inhibition of this pathway by DMP can have significant downstream effects, potentially impacting cellular homeostasis and survival .

Result of Action

The inhibition of autophagy by DMP can lead to the accumulation of cellular components that are normally degraded by this process . This could potentially impact various cellular functions and contribute to the pathogenesis of diseases. For instance, autophagy plays a crucial role in the degradation of protein aggregates, which cause several neurodegenerative diseases .

準備方法

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxypyridine can be synthesized using maltol as a starting material. The preparation involves several steps, including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination . The synthesis route is as follows:

Methylation Reaction: Maltol is added to an aqueous solution of sodium hydroxide and cooled to 0-2°C. Dimethyl phosphate is slowly added, and the mixture is stirred for 3-6 hours.

Ammonification: The resulting product is treated with ammonia.

Chlorination: The product is chlorinated to form 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Oxidation: The chlorinated product undergoes oxidation.

Methoxy Substitution: Methoxy groups are introduced into the molecule.

Hydroxymethylation: Hydroxymethyl groups are added.

Secondary Chlorination: The final product, 3,4-dimethoxypyridine, is obtained after a second chlorination step.

Industrial Production Methods: The industrial production of 3,4-dimethoxypyridine follows similar synthetic routes but on a larger scale. The use of maltol as a starting material helps reduce costs and improve yield, which can reach above 75% .

化学反応の分析

Types of Reactions: 3,4-Dimethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.

Carbonylation Reactions: It can react with carbonyl compounds to form new products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens and alkylating agents. Conditions typically involve the use of solvents like ethanol or chloroform.

Carbonylation Reactions: Reagents such as carbon monoxide and catalysts like palladium are used under controlled temperature and pressure conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Carbonylation Reactions: Products include carbonylated pyridine compounds.

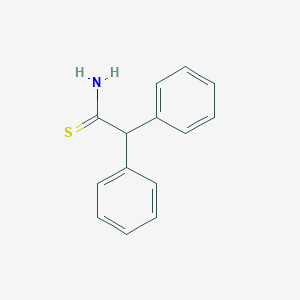

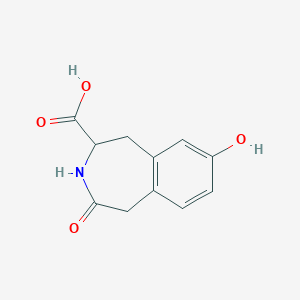

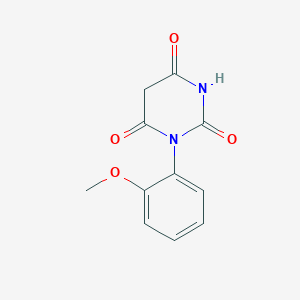

類似化合物との比較

2,4-Dimethoxypyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.

2-Hydroxymethyl-3,4-dimethoxypyridine: A hydroxymethyl derivative of 3,4-dimethoxypyridine.

2-Chloromethyl-3,4-dimethoxypyridine: A chloromethyl derivative used in the synthesis of pantoprazole sodium.

Uniqueness: 3,4-Dimethoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to participate in various organic reactions and serve as a precursor for pharmaceutical compounds highlights its versatility and importance in scientific research and industry.

特性

IUPAC Name |

3,4-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSPPRKJEQZZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356199 | |

| Record name | 3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109613-93-6 | |

| Record name | 3,4-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

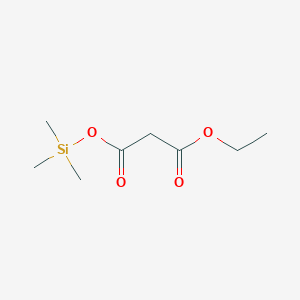

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

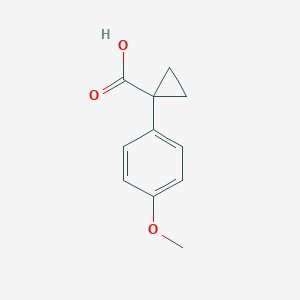

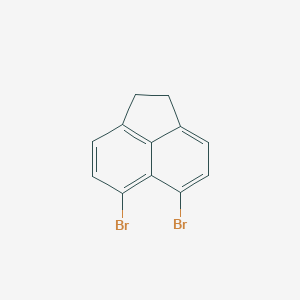

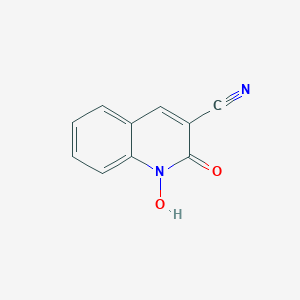

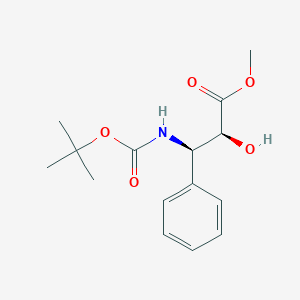

Feasible Synthetic Routes

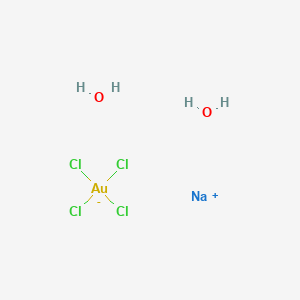

Q1: Can you describe the typical synthesis route of pantoprazole sodium involving 3,4-dimethoxypyridine?

A1: The synthesis generally involves a multi-step process:

- Chlorination: 3,4-Dimethoxypyridine is converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [, , ]

- Condensation: This hydrochloride then reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole. [, , ]

- Oxidation and Salt Formation: The resulting product undergoes oxidation and subsequent salt formation with sodium hydroxide to yield pantoprazole sodium. [, , ]

Q2: Have there been attempts to improve the synthesis of pantoprazole sodium using 3,4-dimethoxypyridine?

A: Yes, researchers have explored different approaches to optimize the synthesis process. One study reported using phase transfer catalysis during the condensation reaction to improve the overall yield of pantoprazole sodium. [] Another study highlighted process improvements to enhance the yields of the condensation, oxidation, and salt-forming steps. []

Q3: Beyond pantoprazole, are there other applications of 3,4-dimethoxypyridine in synthesis?

A: Interestingly, 3,4-dimethoxypyridine played a crucial role in the first successful synthesis of caerulomycin C. [] Caerulomycin C is a naturally occurring antibiotic with a complex structure. The synthetic route involved utilizing 3,4-dimethoxypyridine as a starting point and employing several reactions like metalation, transmetalation, and aromatic cross-coupling. []

Q4: What analytical techniques are crucial in studying 3,4-dimethoxypyridine and its derivatives?

A: Various analytical techniques are essential for characterizing and quantifying 3,4-dimethoxypyridine-derived compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure of synthesized molecules. [] Mass spectrometry (MS) is another valuable technique for identifying and characterizing the compounds. [, ] Chromatographic methods, especially high-performance liquid chromatography (HPLC), are vital for analyzing and quantifying these compounds, particularly during the synthesis process and quality control. []

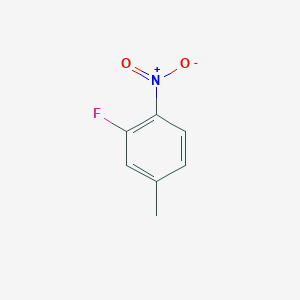

Q5: Are there known impurities associated with pantoprazole sodium synthesis starting from 3,4-dimethoxypyridine?

A: Yes, research indicates that impurities like the pantoprazole sodium oxynitride can arise during the synthesis process. [] This specific impurity is generated during the oxidation step when hydrogen peroxide and copper hydroxyphosphate are used. [] The presence of such impurities necessitates careful control over reaction conditions and highlights the importance of robust analytical methods for quality control during drug manufacturing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。